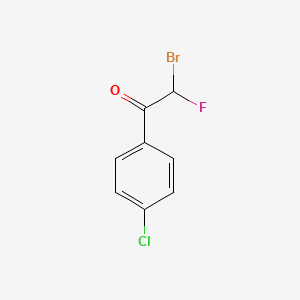
2-Bromo-4'-chloro-2-fluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-4’-chloro-2-fluoroacetophenone” is an organic compound used as a chemical synthesis intermediate . It is also known by other names such as “ω-Bromo-4-chloroacetophenone” and "4-Chlorophenacyl bromide" .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4’-chloro-2-fluoroacetophenone” were not found in the search results, it is generally used as an intermediate in various organic syntheses .
Molecular Structure Analysis
The linear formula for “2-Bromo-4’-chloro-2-fluoroacetophenone” is ClC6H4COCH2Br . Its molecular weight is 233.49 and its SMILES string representation is Clc1ccc(cc1)C(=O)CBr .
Physical And Chemical Properties Analysis
“2-Bromo-4’-chloro-2-fluoroacetophenone” is a solid substance . It has a melting point of 93-96 °C . It is soluble in methanol .
Applications De Recherche Scientifique
Conformational Analysis
A study by Mirarchi and Ritchie (1984) focused on the solution-state conformations of compounds similar to 2-Bromo-4'-chloro-2-fluoroacetophenone. They analyzed the dipole moments and Kerr constants for 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone, providing insights into the effective dihedral angles and conformer abundances of these compounds (Mirarchi & Ritchie, 1984).
DNA Cleavage
Wender and Jeon (2003) explored the DNA cleaving activities of bromofluoroacetophenone derivatives, including compounds like 2-Bromo-4'-chloro-2-fluoroacetophenone. They synthesized and tested these compounds for their effectiveness in DNA cleavage upon irradiation, highlighting their potential in photonuclease applications (Wender & Jeon, 2003).
Educational Applications in Organic Synthesis
Pohl and Schwarz (2008) described an educational experiment where 2-bromoacetophenone, a compound structurally related to 2-Bromo-4'-chloro-2-fluoroacetophenone, was used to teach students about solid-phase reagents in organic synthesis (Pohl & Schwarz, 2008).
Computational Studies
Panicker et al. (2009) conducted a computational study on 2-Bromo-4-chloroacetophenone, evaluating its vibrational frequencies and hyperpolarizability. This research contributes to understanding the potential of such compounds in nonlinear optics (Panicker et al., 2009).
Antioxidative Properties
A 2018 study by Han explored the antioxidative effects of 2-Bromo-4'-nitroacetophenone, a related compound, on C. elegans. This study sheds light on the potential antioxidative properties of similar compounds (Han, 2018).
Safety and Hazards
“2-Bromo-4’-chloro-2-fluoroacetophenone” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
2-Bromo-4’-chloro-2-fluoroacetophenone is a synthetic compound that has been used as an intermediate in the preparation of competitive inhibitors of aromatase . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital hormones in various physiological processes.
Mode of Action
These inhibitors work by binding to the aromatase enzyme and preventing it from converting androgens into estrogens, thereby reducing estrogen levels in the body .
Biochemical Pathways
The compound is involved in the biochemical pathway of estrogen biosynthesis. By inhibiting aromatase, it disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogens .
Result of Action
The primary result of the action of 2-Bromo-4’-chloro-2-fluoroacetophenone is the reduction of estrogen levels in the body due to the inhibition of aromatase. This can have significant effects at the molecular and cellular levels, potentially influencing a variety of physiological processes, including reproductive function and bone health .
Propriétés
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-8(11)7(12)5-1-3-6(10)4-2-5/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPGDTSWDHCNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-chloro-2-fluoroacetophenone | |
CAS RN |
1357624-45-3 |
Source


|
| Record name | 2-bromo-1-(4-chlorophenyl)-2-fluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

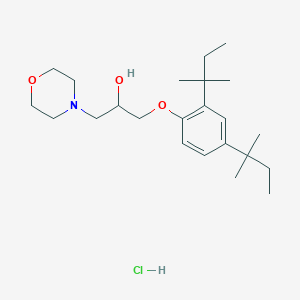
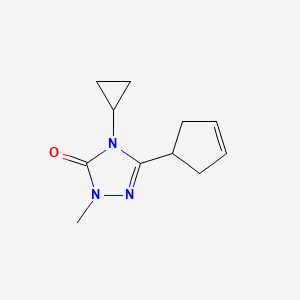
![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)
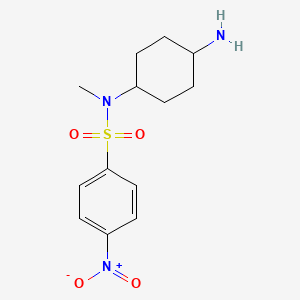
![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)
![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)
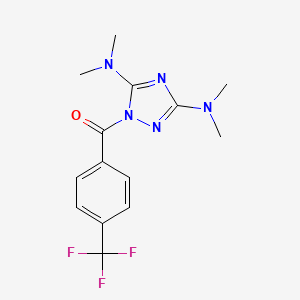
![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)